2-Chloro-4-(methoxymethoxy)phenylboronic acid
Overview
Description
2-Chloro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxymethoxy group at the fourth position. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the conformation and function of the target, potentially altering its activity.
Biochemical Pathways
Boronic acids are often used in organic synthesis and are known to participate in various reactions, including suzuki coupling . These reactions can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-(methoxymethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds between boronic acids and their targets . Additionally, factors such as temperature and the presence of other chemicals can also influence the stability and activity of boronic acids .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(methoxymethoxy)phenylboronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling
Cellular Effects
The cellular effects of this compound are not well studied. Boronic acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the Suzuki–Miyaura coupling, which involves the formation of a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is catalyzed by a palladium(0) complex .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Metabolic Pathways
Boronic acids and their derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives are known to be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-hydroxyphenylboronic acid.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Employing continuous flow systems to improve reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3) are used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
2-Chloro-4-(methoxymethoxy)phenylboronic acid can be compared with other similar compounds:
Phenylboronic Acid: The parent compound, which lacks the chlorine and methoxymethoxy substituents.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.
4-Chlorophenylboronic Acid: Similar structure but without the methoxymethoxy group.
Uniqueness
The presence of both chlorine and methoxymethoxy groups in this compound provides unique reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
[2-chloro-4-(methoxymethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGAMAHZAZSGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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